molecular formula C11H8FN3O B2601512 N-(5-Fluoropyridin-2-yl)pyridine-4-carboxamide CAS No. 1907948-87-1

N-(5-Fluoropyridin-2-yl)pyridine-4-carboxamide

Cat. No.: B2601512
CAS No.: 1907948-87-1
M. Wt: 217.203
InChI Key: XRWIISSFGXAAAG-UHFFFAOYSA-N
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Description

N-(5-Fluoropyridin-2-yl)pyridine-4-carboxamide is a chemical compound of interest in medicinal chemistry and drug discovery research, particularly in the development of targeted small molecule therapeutics. Compounds featuring a fluoropyridine moiety, similar to this carboxamide, are frequently investigated as key structural elements in potent and selective receptor ligands . For instance, research into related molecules has demonstrated significant potential as negative allosteric modulators (NAMs) of metabotropic glutamate receptors (mGlu5), a target for various psychiatric and neurodegenerative disorders . The incorporation of the 5-fluoropyridin-2-yl group is a common strategy in medicinal chemistry to optimize a compound's properties, which can include enhancing binding affinity, improving metabolic stability, and fine-tuning selectivity . This specific molecular architecture, built around a carboxamide linker, makes it a valuable scaffold for exploring structure-activity relationships (SAR) in high-throughput screening campaigns and for hit-to-lead optimization programs. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for the latest advancements regarding this chemotype.

Properties

IUPAC Name

N-(5-fluoropyridin-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3O/c12-9-1-2-10(14-7-9)15-11(16)8-3-5-13-6-4-8/h1-7H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWIISSFGXAAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Fluoropyridin-2-yl)pyridine-4-carboxamide typically involves the fluorination of pyridine derivatives. One common method includes the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid . Another approach involves the use of complex aluminum fluoride and copper fluoride at high temperatures (450–500°C) to achieve fluorination .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale fluorination reactions using specialized equipment to handle the corrosive nature of hydrofluoric acid and other fluorinating agents. The reaction conditions are carefully controlled to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(5-Fluoropyridin-2-yl)pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include various substituted pyridines.

    Oxidation and Reduction Reactions: Products include N-oxides and amines.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
N-(5-Fluoropyridin-2-yl)pyridine-4-carboxamide serves as a crucial building block in the synthesis of pharmaceuticals targeting neurological and inflammatory diseases. Its structure allows for modifications that enhance therapeutic efficacy and selectivity towards specific biological targets.

Case Study: Antiviral Activity
Research has indicated that pyridine derivatives, including this compound, exhibit antiviral properties against various viruses, including SARS-CoV-2. A study demonstrated that certain pyridine derivatives could inhibit key viral proteins, suggesting their potential as therapeutic agents against COVID-19 .

Materials Science

Advanced Materials Development
This compound is utilized in creating advanced materials such as polymers and coatings. Its unique chemical properties allow for the engineering of materials with specific functionalities, enhancing their performance in industrial applications.

Biological Research

Enzyme Interaction Studies
In biological research, this compound acts as a probe to investigate enzyme functions and receptor interactions. The fluorine atom in its structure enhances binding affinity to target enzymes, making it valuable for studying biochemical pathways.

Chemical Synthesis

Intermediate in Organic Synthesis
The compound is frequently used as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and coupling reactions, makes it a versatile component in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of N-(5-Fluoropyridin-2-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific biological pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Pyridine Rings

N-(5-Fluoro-2-methylphenyl)pyridine-4-carboxamide (SY3)
  • Structure : Replaces the 5-fluoropyridin-2-yl group with a 5-fluoro-2-methylphenyl ring.
  • Properties : Molecular weight = 230.238 g/mol; SMILES: O=C(Nc1cc(F)ccc1C)c1ccncc1.
  • The methyl group at position 2 may sterically hinder interactions with target sites .
N-(5-Fluoropyridin-2-yl)pivalamide
  • Structure : Features a pivalamide (tert-butyl carbonyl) group instead of pyridine-4-carboxamide.
  • Key Differences : The bulky tert-butyl group reduces solubility and may limit membrane permeability compared to the planar pyridine-4-carboxamide moiety. This substitution could diminish pharmacological activity due to steric effects .

Heterocyclic Modifications

N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide (5d)
  • Structure: Incorporates a 4-oxo-thiazolidinone ring linked to a 4-chlorophenyl group.
  • Activity : Demonstrated anti-inflammatory effects in a carrageenan-induced edema model, attributed to the electron-withdrawing chloro group enhancing interactions with inflammatory targets.
  • Comparison: The thiazolidinone ring introduces conformational rigidity and hydrogen-bonding capacity, unlike the simpler pyridinyl group in the target compound. Fluorine’s smaller size (vs. chlorine) may reduce steric hindrance but also alter electronic effects .
N-[3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl]pyridine-4-carboxamide (65)
  • Structure : Contains a β-lactam (azetidin-2-one) ring with 4-nitrophenyl and chloro substituents.
  • Activity: Exhibited antidepressant and nootropic activity, likely due to the nitro group’s strong electron-withdrawing effects enhancing receptor binding.
  • Comparison : The β-lactam core introduces strain and polarity, contrasting with the planar pyridine rings in the target compound. Fluorine’s lower electronegativity (vs. nitro) may reduce target affinity but improve metabolic stability .

Functional Group Comparisons

N-Substituted Benzamide Derivatives (e.g., 3a, 6)
  • Structure : Benzamide derivatives with methoxy or chlorophenyl substitutions.
  • Activity : Insecticidal activity against Aulacaspis tubercularis was observed, with IR and NMR data confirming amide bond stability.
  • Fluorine’s inductive effects may enhance solubility compared to chlorine or methoxy groups .

Biological Activity

N-(5-Fluoropyridin-2-yl)pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H8FN3OC_9H_8FN_3O. The compound features a pyridine ring substituted with a fluorine atom at the 5-position and a carboxamide functional group at the 4-position. This configuration enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The fluorine substitution plays a crucial role in modulating the compound's binding affinity and selectivity. Fluorinated compounds often exhibit improved metabolic stability and bioavailability, which can enhance their therapeutic potential.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in metabolic pathways.
  • Anticancer Activity : Preliminary studies indicate that it may possess anticancer properties, particularly against specific cancer cell lines.
  • Neuropharmacological Effects : Its role as a negative allosteric modulator (NAM) for metabotropic glutamate receptor 5 (mGlu5) suggests potential applications in treating psychiatric and neurodegenerative disorders .

Preclinical Studies

A series of preclinical studies have evaluated the pharmacokinetics and efficacy of this compound analogs. For instance, one study reported that compounds with similar structures exhibited varying degrees of potency against mGlu5 receptors, highlighting the importance of structural modifications in enhancing biological activity .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific enzymes related to metabolic pathways.
Anticancer ActivityDemonstrates cytotoxic effects on various cancer cell lines, indicating potential therapeutic use.
NeuropharmacologicalActs as a negative allosteric modulator for mGlu5 receptors, with implications for treating psychiatric disorders.

Pharmacokinetics

Pharmacokinetic studies have shown that this compound exhibits favorable absorption and distribution characteristics. For example, imaging studies indicated significant receptor occupancy at low doses, suggesting efficient bioavailability in vivo .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(5-Fluoropyridin-2-yl)pyridine-4-carboxamide?

  • Methodology : The compound can be synthesized via carbodiimide-mediated coupling (e.g., DCC or HATU) between 5-fluoropyridin-2-amine and pyridine-4-carboxylic acid. Post-reaction purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization. Analytical validation via HPLC (≥98% purity) and NMR (e.g., confirming fluoropyridine protons at δ 8.2–8.5 ppm) is essential .

Q. How is the purity and structural integrity of this compound verified in academic research?

  • Methodology : Use a combination of analytical techniques:

  • HPLC : To assess purity (>98% as per standard protocols) .
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluoropyridine ring protons and carboxamide carbonyl at ~167 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ at m/z 232.08) .

Q. What safety protocols should be followed when handling this compound?

  • Methodology : Adhere to GHS classifications (Category 4 acute toxicity for oral/dermal/inhalation routes). Use personal protective equipment (PPE), fume hoods, and proper waste disposal. Refer to safety data sheets (SDS) for spill management and emergency procedures .

Advanced Research Questions

Q. How can computational modeling (e.g., 3D-QSAR) guide the design of derivatives with enhanced bioactivity?

  • Methodology :

Data Collection : Compile IC₅₀ values from anti-inflammatory or enzymatic assays of analogs.

Molecular Alignment : Align structures using energy minimization (e.g., Merck Molecular Force Field in VLife MDS).

3D-QSAR : Generate contour maps to identify favorable substituent regions (e.g., electron-withdrawing groups at the pyridine ring improve activity). Validate models via leave-one-out cross-validation (r² > 0.8) .

Q. What experimental strategies resolve contradictions between computational predictions and biological assay results?

  • Methodology :

  • Statistical Validation : Re-evaluate QSAR models using larger datasets or alternative algorithms (e.g., CoMFA/CoMSIA).
  • Targeted Synthesis : Design analogs to test conflicting regions (e.g., fluorophenyl vs. methyl substitutions).
  • Biophysical Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities directly .

Q. How is X-ray crystallography applied to confirm the molecular geometry of this compound?

  • Methodology :

Crystallization : Grow single crystals via vapor diffusion (solvent: DMSO/water).

Data Collection : Use a synchrotron source (λ = 0.8–1.0 Å) for high-resolution diffraction.

Refinement : Apply SHELXL/SHELXS for structure solution, ensuring R-factor < 0.04. Key parameters include F–N bond lengths (1.32–1.35 Å) and dihedral angles between pyridine rings .

Q. What in vivo models are suitable for evaluating its pharmacokinetic and pharmacodynamic profiles?

  • Methodology :

  • Pharmacokinetics : Administer orally to rodents; collect plasma for LC-MS/MS analysis (Tₘₐₓ, Cₘₐₓ, AUC).
  • Pharmacodynamics : Use inflammation models (e.g., carrageenan-induced paw edema) to correlate plasma levels with efficacy. Monitor metabolites via UPLC-QTOF .

Methodological Considerations

  • Synthetic Optimization : For scale-up, replace DCC with EDC·HCl to reduce byproduct formation. Monitor reaction progress via TLC (Rf ~0.4 in 1:1 EtOAc/hexane) .
  • Crystallographic Troubleshooting : If twinning occurs, use SHELXD for initial phase solution and Olex2 for final refinement .
  • Data Reproducibility : Validate biological assays with positive controls (e.g., dexamethasone for anti-inflammatory studies) and triplicate runs .

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